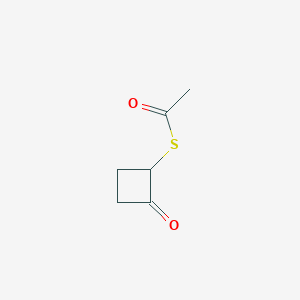

2-(Acetylsulfanyl)cyclobutan-1-one

Description

2-(Acetylsulfanyl)cyclobutan-1-one is a cyclobutanone derivative featuring an acetylsulfanyl (-S-CO-CH₃) substituent at the 2-position of the strained four-membered ring. The cyclobutanone core introduces significant ring strain, which may enhance its reactivity in nucleophilic additions or cycloadditions compared to larger cyclic ketones.

Properties

Molecular Formula |

C6H8O2S |

|---|---|

Molecular Weight |

144.19 g/mol |

IUPAC Name |

S-(2-oxocyclobutyl) ethanethioate |

InChI |

InChI=1S/C6H8O2S/c1-4(7)9-6-3-2-5(6)8/h6H,2-3H2,1H3 |

InChI Key |

VMBNHWNXSOZMJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SC1CCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylsulfanyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, which is a primary method for synthesizing cyclobutane derivatives . This reaction typically involves the use of alkenes or alkynes as starting materials, which undergo cycloaddition under specific conditions to form the cyclobutane ring.

Another method involves the Suzuki-Miyaura coupling reaction, where potassium cyclopropyl- and cyclobutyltrifluoroborates react with aryl chlorides to give substituted cyclobutanes . This reaction is carried out under moderate to excellent yield conditions with electron-rich, electron-poor, and hindered aryl chlorides.

Industrial Production Methods

Industrial production of 2-(Acetylsulfanyl)cyclobutan-1-one may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylsulfanyl)cyclobutan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted cyclobutanones depending on the nucleophile used.

Scientific Research Applications

2-(Acetylsulfanyl)cyclobutan-1-one has several applications in scientific research:

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the synthesis of materials with specific properties, such as polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Acetylsulfanyl)cyclobutan-1-one involves its interaction with molecular targets through its functional groups. The acetylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the ketone group can undergo various transformations. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Key Differences :

- Substituent : The chloroethyl group (-CH₂CH₂Cl) replaces the acetylsulfanyl group, altering electronic and steric properties.

- Reactivity : The chlorine atom in 2-(2-chloroethyl)cyclobutan-1-one may facilitate nucleophilic substitution reactions, whereas the acetylsulfanyl group’s thioester functionality is prone to hydrolysis or thiol-disulfide exchange .

- Physical Properties :

Applications : The chloroethyl derivative is cataloged as a life science reagent (e.g., alkylation studies), while the acetylsulfanyl analog may specialize in sulfur-mediated bioconjugation .

3-Cyclopentylcyclobutan-1-one

Key Differences :

- Substituent : A bulky cyclopentyl group replaces the acetylsulfanyl moiety, reducing ring strain but increasing steric hindrance.

- Reactivity : The cyclopentyl group likely diminishes reactivity toward nucleophiles compared to the electron-withdrawing acetylsulfanyl group, which activates the ketone for reactions .

- Synthetic Utility : 3-Cyclopentylcyclobutan-1-one (Category F3 in ) may serve as a building block for sterically demanding scaffolds, whereas the acetylsulfanyl variant could enable sulfur-specific modifications .

Acetylsulfanyl-Containing Peptide Derivatives

Compounds like (2S)-2,6-bis[3-(acetylsulfanyl)propanamido]hexanamide () highlight the use of acetylsulfanyl groups in peptide synthesis. These groups act as thioester linkers for drug-payload conjugation or protease-sensitive motifs. By analogy, 2-(Acetylsulfanyl)cyclobutan-1-one may similarly participate in controlled-release systems or bioorthogonal chemistry due to its hydrolyzable thioester .

Biological Activity

2-(Acetylsulfanyl)cyclobutan-1-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on available literature, including data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(Acetylsulfanyl)cyclobutan-1-one can be represented as follows:

- Molecular Formula : CHOS

- Molecular Weight : 148.18 g/mol

This compound features a cyclobutane ring substituted with an acetylsulfanyl group, which is crucial for its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, cyclobutane derivatives have been associated with enzyme inhibition and antibacterial effects. The presence of the sulfanyl group may enhance these activities by facilitating interactions with microbial enzymes.

Table 1: Summary of Antimicrobial Activities of Cyclobutane Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| Cyclobutane Derivative A | Antibacterial | |

| Cyclobutane Derivative B | Antifungal | |

| 2-(Acetylsulfanyl)cyclobutan-1-one | Potential Antimicrobial | Current Study |

Antidiabetic Potential

The compound has been suggested to possess antidiabetic properties, potentially acting as an agonist for G-protein coupled receptors, which are involved in glucose metabolism and insulin sensitivity. This aligns with findings from studies on similar tricyclic compounds that have shown effectiveness in managing diabetes.

Table 2: Antidiabetic Activities of Related Compounds

| Compound | Activity Type | Reference |

|---|---|---|

| Tricyclic Compound A | GPR40 Agonist | |

| Tricyclic Compound B | Insulin Sensitizer | |

| 2-(Acetylsulfanyl)cyclobutan-1-one | Potential GPR Agonist | Current Study |

The biological activity of 2-(Acetylsulfanyl)cyclobutan-1-one may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, which could be a mechanism for its antimicrobial activity.

- Receptor Agonism : The potential interaction with GPR40 suggests a mechanism for its antidiabetic effects.

- Metabolic Stability : Studies indicate that the compound may undergo metabolic transformations that enhance its activity profiles, similar to other drug-like compounds .

Case Studies and Research Findings

Recent studies have employed computer-aided drug design techniques to predict the biological activity profiles of compounds like 2-(Acetylsulfanyl)cyclobutan-1-one. These computational methods have highlighted the importance of considering both the parent compound and its metabolites in assessing overall biological activity .

Case Study Example

A study focusing on the synthesis and evaluation of cyclobutane derivatives demonstrated that modifications to the cyclobutane ring could significantly alter biological properties, enhancing their potential as therapeutic agents. The findings suggest that further exploration into the structure-activity relationship (SAR) of 2-(Acetylsulfanyl)cyclobutan-1-one could yield promising results for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.